

Application Notes and Protocols for Targeted Drug Delivery using IR-820 Nanoparticles

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Compound of Interest

Compound Name: IR-820

Cat. No.: B15555268

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Introduction

The near-infrared (NIR) fluorescent dye **IR-820** has emerged as a promising agent for photothermal therapy (PTT) and bioimaging. When encapsulated within nanoparticles, its stability and circulation time are significantly enhanced, opening avenues for targeted cancer therapy. This document provides detailed application notes and protocols for the formulation, characterization, and application of **IR-820** loaded nanoparticles for targeted drug delivery. The focus is on poly(lactic-co-glycolic acid) (PLGA) and lipid-polymer hybrid nanoparticle systems, functionalized with targeting ligands to enhance cellular uptake and therapeutic efficacy.

Data Presentation: Physicochemical and Biological Properties of IR-820 Nanoparticles

The following tables summarize quantitative data on the characteristics and performance of various **IR-820** nanoparticle formulations.

Table 1: Physicochemical Characterization of **IR-820** Nanoparticles

Nanoparticle Formulation	Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading Capacity (%)	Reference
IR-820-PLGA NPs	103 ± 8	0.163 ± 0.031	-28 ± 7	84 - 96	Not Reported	[1]
Folic Acid-PLGA-NPs	> PLGA-NPs	Not Reported	-23.4 ± 0.56	Not Reported	Not Reported	[2]
Antibody-PLGA-PEG-NPs	~175	Low	Not Reported	Not Reported	Not Reported	[3]
RGD-Lipid-Polymer Hybrid NPs	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	[4]

Table 2: In Vitro Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles

Cell Line	Nanoparticle Formulation	Uptake Enhancement (vs. Non-Targeted)	Time Point	Reference
4T1	Biotin-SS-IR820 vs. IR820	Enhanced	Not Specified	[5]
4T1	Cur@IR820-ss-PEG vs. IR820/Cur	3.0-fold (IR820), 2.4-fold (Curcumin)	4 h	[5]
U87MG	cRGD-decorated PLGA NPs vs. PEGylated NPs	Significantly higher	Not Specified	[6]
A2780	cRGD-decorated PLGA NPs vs. PEGylated NPs	No significant difference	Not Specified	[6]
U87MG	QD800-RGD vs. QD800-PEG	~3.7-fold	Not Specified	[7]

Table 3: In Vivo Biodistribution and Tumor Accumulation of **IR-820** Nanoparticles

Animal Model	Nanoparticle Formulation	Organ with Highest Accumulation (besides tumor)	Tumor Accumulation (vs. Free IR-820)	Time of Peak Tumor Accumulation	Reference
4T1 Tumor-bearing Mice	IR820-SS-CPT NPs	Liver	Significantly higher	12 h	[8]
Subcutaneous Tumor-bearing Mice	Free IR-820	Liver, Kidney	Lower	24 h	
4T1 Tumor-bearing Mice	IR820@HAL N vs. IR820@HA	Not specified	Higher	Not Specified	
Mice	Ind-G-IR820 vs. Free IR820	Not specified	Higher	2 h	[6]

Experimental Protocols

Formulation of IR-820 Loaded PLGA Nanoparticles (Nanoprecipitation)

This protocol describes the preparation of **IR-820** encapsulated in PLGA nanoparticles using the nanoprecipitation method.[\[1\]](#)

Materials:

- Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated (50 kDa)
- **IR-820** dye
- Dimethyl sulfoxide (DMSO)
- Acetonitrile

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), carboxyl-terminated
- 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
- Ethanol
- Deionized water

Procedure:

- Dissolve 1 mg of PLGA in acetonitrile.
- Dissolve the desired amount of **IR-820** in DMSO.
- Add the **IR-820** solution to the PLGA solution and make up the final volume to 1 mL with acetonitrile. This is the organic phase.
- In a separate vial, prepare the lipid solution by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol in water. Heat the lipid mixture to 60°C for 30 minutes with stirring.
- Add the organic phase dropwise to the lipid suspension with continuous stirring.
- Add 1 mL of deionized water to the mixture.
- Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
- Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes. Resuspend the nanoparticle pellet in the desired buffer.

Surface Functionalization with Targeting Ligands

This protocol details the covalent conjugation of antibodies to the surface of PLGA-PEG nanoparticles.[3]

Materials:

- **IR-820** loaded PLGA-PEG-COOH nanoparticles (from Protocol 1)

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4 and pH 5.8
- Targeting antibody (e.g., anti-HER2)
- Centrifugation tubes and filters

Procedure:

- Resuspend 10 mg of PLGA-PEG-COOH nanoparticles in 10 mL of 10 mM PBS at pH 5.8.
- Activate the carboxyl groups on the nanoparticle surface by adding 100 μ L of 0.1 M EDC and 100 μ L of 0.7 M NHS.
- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
- Wash the activated nanoparticles three times with 10 mM PBS (pH 7.4) by centrifugation (21,000 g, 10 min, 4°C) to remove excess EDC and NHS.
- Resuspend the activated nanoparticle pellet in 10 mL of PBS (pH 7.4).
- Add the desired amount of antibody (e.g., 25-50 μ g of antibody per 1 mg of nanoparticles) to the activated nanoparticle suspension.
- Incubate for 30 minutes at room temperature with gentle mixing.
- Wash the antibody-conjugated nanoparticles twice with PBS to remove any unbound antibody.
- Resuspend the final targeted nanoparticles in the desired buffer for storage or further use.

This protocol describes the conjugation of folic acid to PLGA nanoparticles.[2]

Materials:

- Folic acid

- Dimethyl sulfoxide (DMSO)
- EDC and NHS
- Chitosan (CS)
- 1% Acetic acid
- **IR-820** loaded PLGA nanoparticles

Procedure:

- Dissolve folic acid in DMSO.
- Add EDC and NHS to the folic acid solution and stir in the dark for 1 hour.
- Prepare a chitosan solution by dissolving it in 1% acetic acid.
- Add the activated folic acid solution dropwise to the chitosan solution and incubate for 24 hours with stirring to form the FA-CS conjugate.
- Adjust the pH to 9 to precipitate the FA-CS conjugate, then collect by centrifugation and lyophilize.
- Resuspend the **IR-820** loaded PLGA nanoparticles in deionized water.
- Dissolve the lyophilized FA-CS in 1% acetic acid.
- Add the FA-CS solution dropwise to the nanoparticle suspension and stir for 2 hours.
- Centrifuge and freeze-dry the resulting folic acid-conjugated nanoparticles.

This protocol outlines the conjugation of RGD peptide to lipid-polymer hybrid nanoparticles.^[4]

Materials:

- DSPE-PEG-Maleimide
- Cyclic RGD peptide (cRGD) with a free thiol group

- Triethanolamine hydrochloride buffer (50 mM, pH 8)
- **IR-820** loaded lipid-polymer hybrid nanoparticles containing DSPE-PEG-Maleimide

Procedure:

- Dissolve DSPE-PEG-Maleimide and cRGD peptide separately in the triethanolamine buffer.
- Mix the DSPE-PEG-Maleimide solution with the cRGD peptide solution (e.g., at a 1:2 molar ratio) and incubate overnight at 4°C to form the DSPE-PEG-RGD conjugate.
- The DSPE-PEG-RGD conjugate can then be incorporated into the lipid layer during the nanoparticle formulation process (as described in Protocol 1, by adding it to the lipid mixture).
- Alternatively, for post-conjugation, incubate pre-formed **IR-820** loaded nanoparticles containing DSPE-PEG-Maleimide with the cRGD peptide.

Characterization of Targeted IR-820 Nanoparticles

Methods:

- Size and Zeta Potential: Dynamic Light Scattering (DLS).
- Morphology: Transmission Electron Microscopy (TEM).
- **IR-820** Encapsulation and Loading: UV-Vis Spectroscopy to measure the absorbance of **IR-820**.
- Surface Ligand Conjugation: Quantification of conjugated ligands can be performed using methods like Bradford assay for proteins or specific assays for the ligand.

In Vitro Evaluation of Targeted Nanoparticles

Protocol:

- Seed target cells (e.g., cancer cells overexpressing the target receptor) in a 24-well plate and allow them to adhere overnight.

- Incubate the cells with targeted and non-targeted **IR-820** nanoparticles (containing a fluorescent marker if **IR-820** fluorescence is not used for quantification) at various concentrations for different time points (e.g., 1, 4, 24 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Lyse the cells and quantify the internalized nanoparticles by measuring the fluorescence intensity using a plate reader.
- Alternatively, visualize cellular uptake using confocal microscopy.

Protocol:

- Seed cells in a 96-well plate and incubate overnight.
- Treat the cells with various concentrations of targeted and non-targeted **IR-820** nanoparticles and incubate for a predetermined time (e.g., 4 hours).
- Wash the cells with PBS and add fresh media.
- Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).
- Include control groups: cells only, cells with laser only, and nanoparticles only (no laser).
- Incubate the cells for another 24 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

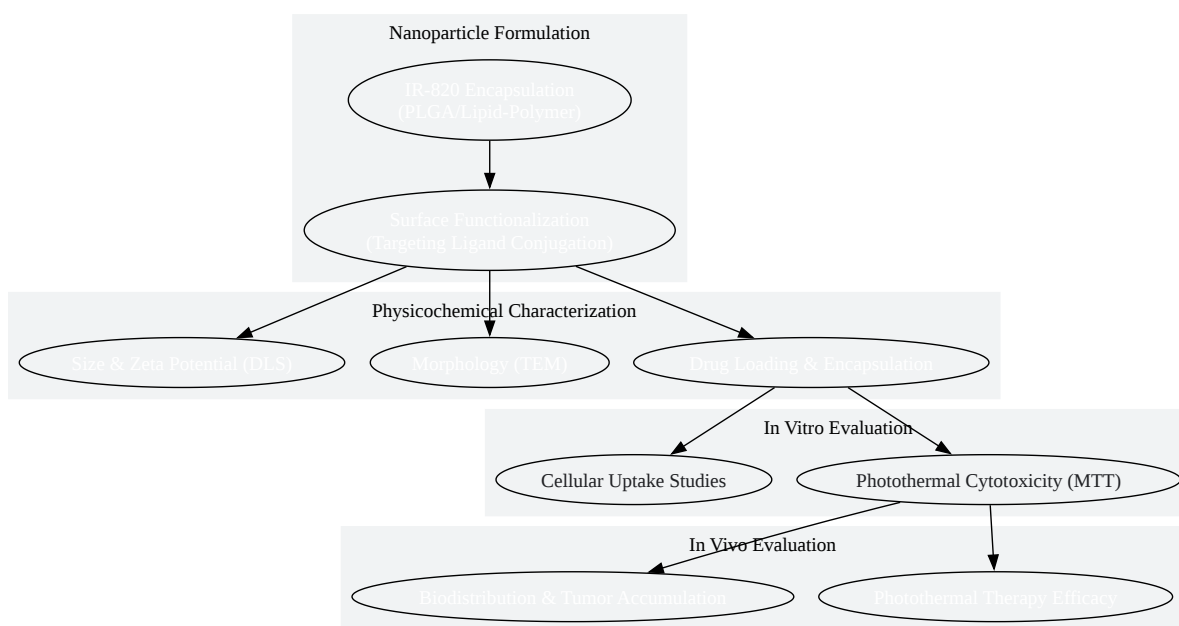
In Vivo Evaluation in a Tumor Model

Protocol:

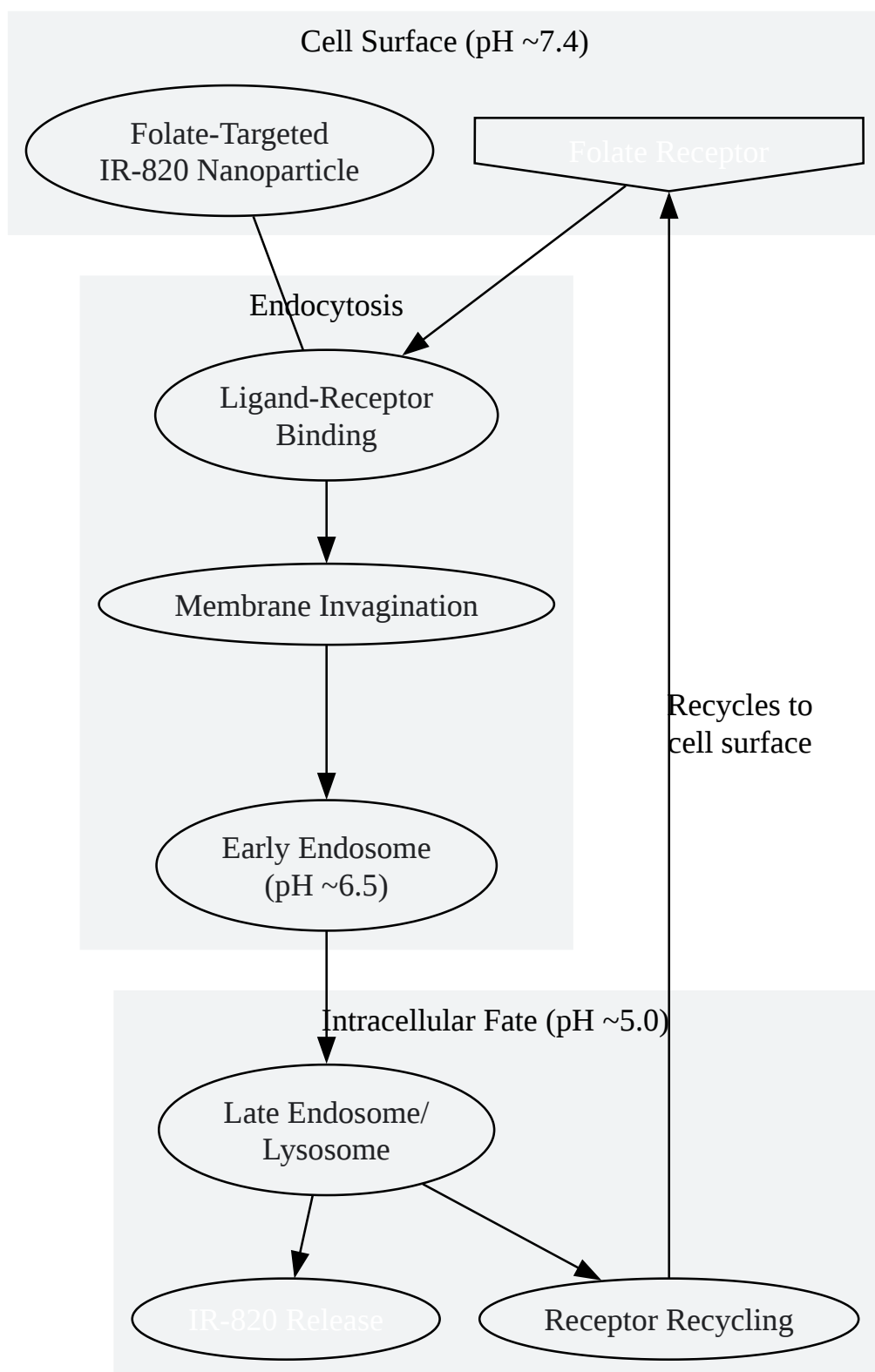
- Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.

- Once the tumors reach a certain volume (e.g., $\sim 120 \text{ mm}^3$), divide the mice into treatment groups: saline control, free **IR-820**, non-targeted **IR-820** nanoparticles, and targeted **IR-820** nanoparticles.
- Administer the formulations intravenously.
- At a predetermined time point post-injection (based on biodistribution studies), anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser (e.g., 2 W/cm^2 for 10 minutes).
- Monitor tumor growth by measuring tumor volume with calipers every few days.
- At the end of the study, sacrifice the mice and excise the tumors and major organs for biodistribution analysis (by measuring **IR-820** fluorescence) and histological examination (e.g., H&E and TUNEL staining to assess apoptosis).

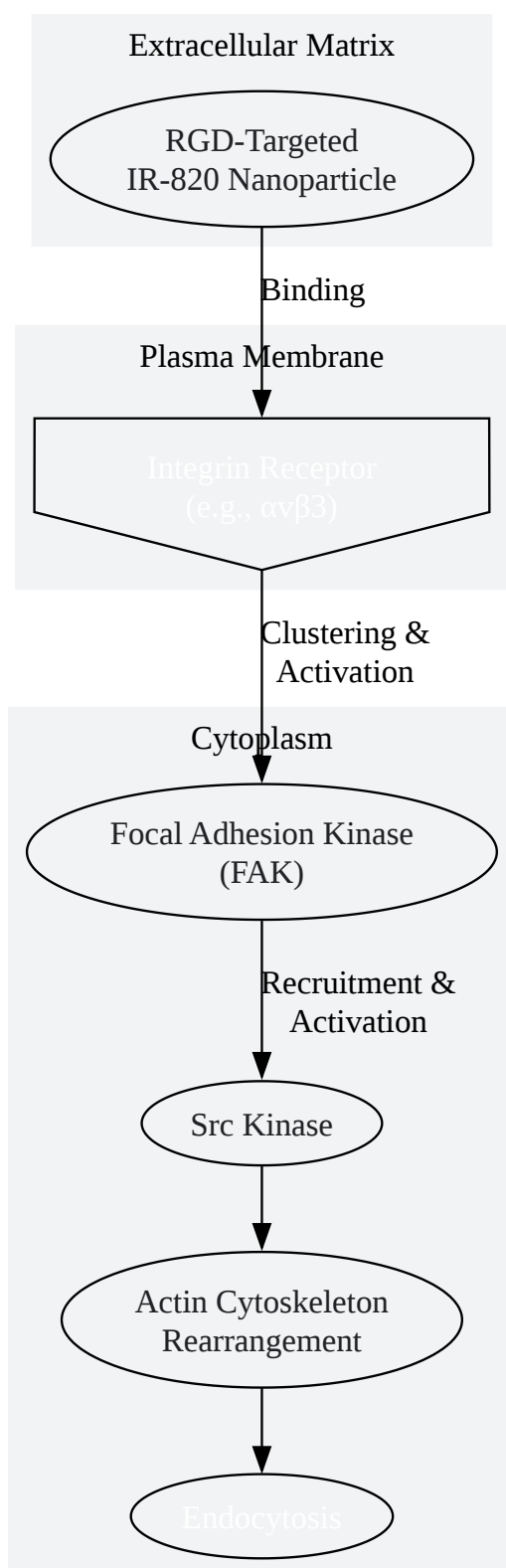
Visualization of Signaling Pathways and Workflows



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